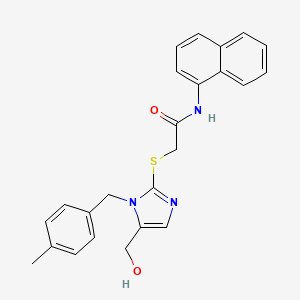
2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H23N3O2S and its molecular weight is 417.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a novel imidazole derivative that has garnered interest for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of the compound involves several steps:
- Formation of Imidazole Core : The initial step includes the condensation of 4-methylbenzylamine with glyoxal, followed by cyclization using thiourea to form the imidazole-thiol intermediate.
- Acylation : The imidazole-thiol undergoes acylation with 2-chloroacetamide, leading to the thioacetamido derivative.
- Final Modifications : Further modifications may include esterification or reactions with other functional groups to yield the target compound.
Antitumor Activity
Recent studies have indicated that imidazole derivatives exhibit significant antitumor properties. Specifically, compounds containing the imidazolinyl group have shown promising results against various cancer cell lines. For instance, one study reported IC50 values for lung cancer cell lines A549 and HCC827 at approximately 2.12 μM and 5.13 μM respectively, demonstrating the compound's efficacy in inhibiting cell proliferation in both 2D and 3D assay formats .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research indicates that similar imidazole derivatives can modulate enzyme activity and influence cellular signaling pathways, which may contribute to their antimicrobial effects. The mechanism often involves interaction with specific receptors or enzymes that are critical for microbial survival.
The biological activity of this compound may be attributed to its ability to:
- Modulate Enzyme Activity : It interacts with enzymes involved in critical metabolic pathways.
- Influence Signaling Pathways : By affecting cellular signaling, it can induce apoptosis in cancer cells or inhibit microbial growth.
- Target Specific Receptors : The compound may act on receptors associated with inflammation or tumor growth, providing a dual mechanism of action.
Case Studies
- Antitumor Efficacy : In a study focusing on imidazole derivatives, several compounds demonstrated significant cytotoxicity against lung cancer cells, with varying IC50 values indicating their potency across different formats .
- Antimicrobial Activity : Another investigation highlighted the potential of similar compounds to exhibit trichomonacidal activity at low concentrations (10 μg/mL), showcasing their effectiveness as antimicrobial agents .
Data Table: Biological Activity Overview
Propiedades
IUPAC Name |
2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-17-9-11-18(12-10-17)14-27-20(15-28)13-25-24(27)30-16-23(29)26-22-8-4-6-19-5-2-3-7-21(19)22/h2-13,28H,14-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLVTXYLOFUXDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














